N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenyl group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 3,4-dichlorophenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include piperazine, 3,4-dichlorophenyl isocyanate, and 4-methoxyphenyl piperazine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide
- N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide
Uniqueness
N-(3,4-dichlorophenyl)-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to similar compounds .
Properties
Molecular Formula |
C24H27Cl2N5O4 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C24H27Cl2N5O4/c1-35-18-5-3-17(4-6-18)29-10-12-30(13-11-29)22(32)15-21-23(33)27-8-9-31(21)24(34)28-16-2-7-19(25)20(26)14-16/h2-7,14,21H,8-13,15H2,1H3,(H,27,33)(H,28,34) |
InChI Key |
ZGAUWZWMBGOYPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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